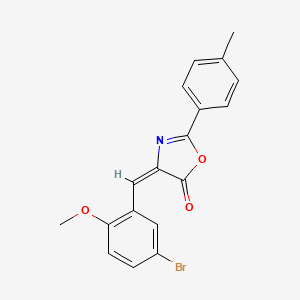![molecular formula C21H21N3O4S B5090173 2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5090173.png)
2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide is a chemical compound that is commonly known as MPA. It is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKC enzymes are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. MPA has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, cardiovascular disease, and neurological disorders.
作用机制
MPA works by inhibiting the activity of 2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide enzymes. 2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide enzymes are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting 2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide activity, MPA can disrupt these cellular processes and potentially halt the progression of diseases such as cancer.
Biochemical and physiological effects:
In addition to its potential therapeutic effects, MPA has been shown to have other biochemical and physiological effects. For example, MPA has been shown to inhibit platelet aggregation, which may have implications for its use in cardiovascular disease. MPA has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using MPA in lab experiments is its specificity for 2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide enzymes. This allows researchers to study the effects of 2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide inhibition on cellular processes without the potential confounding effects of non-specific inhibitors. However, one limitation of using MPA is its potential toxicity at high concentrations. Researchers must carefully control the concentration of MPA used in experiments to avoid toxic effects.
未来方向
There are several potential future directions for research on MPA. One area of interest is the development of more potent and selective 2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide inhibitors based on the structure of MPA. Another area of interest is the study of MPA in combination with other therapeutic agents, such as chemotherapy drugs, to determine if it can enhance their efficacy. Finally, the potential use of MPA as a diagnostic tool for diseases such as cancer is an area of active research.
合成方法
The synthesis of MPA involves several steps, including the reaction of 2-chloro-N-(3-pyridinylmethyl)acetamide with 4-aminobenzenesulfonamide, followed by the reaction of the resulting intermediate with 2-methylphenylamine. The final product is obtained through purification and isolation steps.
科学研究应用
MPA has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, MPA has shown promising results as a potential treatment for several types of cancer, including breast cancer, prostate cancer, and leukemia. In cardiovascular disease research, MPA has been shown to have beneficial effects on vascular function and blood pressure regulation. In neurological disorder research, MPA has been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-16-5-2-3-7-20(16)24-29(26,27)19-10-8-18(9-11-19)28-15-21(25)23-14-17-6-4-12-22-13-17/h2-13,24H,14-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSMPDAXQSKDJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5090100.png)
![1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5090103.png)
![3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5090110.png)
![N-(3,4-dimethylphenyl)-2-(5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5090124.png)

![N-[2-(5-chloro-1-naphthyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B5090131.png)
![N-{2-methyl-5-[6-oxo-1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-1,6-dihydro-3-pyridazinyl]phenyl}propanamide](/img/structure/B5090133.png)

![N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5090140.png)

![5-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}isophthalic acid](/img/structure/B5090165.png)
![N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5090169.png)
![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5090179.png)
![ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5090184.png)